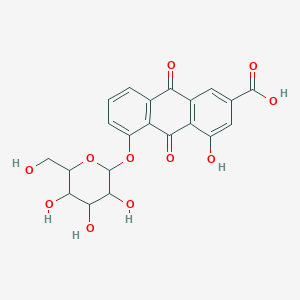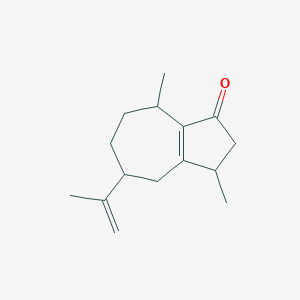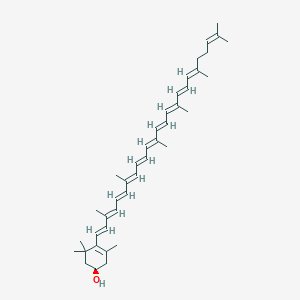
Sorbifolin
Übersicht
Beschreibung
Sorbifolin is a flavone glycoside that has been isolated from various plant species, including Sorbaria sorbifolia and Pterogyne nitens . Its chemical structure is identified as scutellarein 7-O-α-L-rhamnopyranosyl-(4»1)-O-β-D-xylopyranoside . This compound exhibits significant biological activities, including myeloperoxidase inhibitory and radical scavenging properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sorbifolin can be synthesized through the enzymatic and stepwise acid hydrolysis of its parent glycoside . The process involves the cleavage of the glycosidic bonds to yield desxylothis compound (scutellarein 7-O-α-L-rhamnopyranoside) and other monosides .
Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources such as Sorbaria sorbifolia. The leaves of the plant are processed to isolate the compound, followed by purification steps to obtain this compound in its pure form .
Types of Reactions:
Hydrolysis: this compound undergoes acid hydrolysis to produce D-xylose, L-rhamnose, and an aglycone.
Acetylation: The aglycone obtained from hydrolysis can be acetylated to form a tetraacetyl derivative.
Common Reagents and Conditions:
Acid Hydrolysis: Typically involves the use of hydrochloric acid or sulfuric acid under controlled conditions.
Acetylation: Acetic anhydride and pyridine are commonly used reagents for acetylation reactions.
Major Products Formed:
Desxylothis compound: Formed through enzymatic and acid hydrolysis.
Tetraacetyl Derivative: Formed through acetylation of the aglycone.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Sorbifolin exerts its effects primarily through the inhibition of myeloperoxidase, an enzyme involved in the production of reactive oxygen species . By inhibiting this enzyme, this compound reduces oxidative stress and inflammation. The molecular targets include the active site of myeloperoxidase, where this compound binds and prevents the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
Scutellarein: The aglycone form of sorbifolin, which shares similar biological activities.
Pedalitin: Another flavone glycoside with myeloperoxidase inhibitory activity.
Cirsimaritin: A flavonoid with anti-giardial activity.
Uniqueness of this compound: this compound is unique due to its specific glycosidic linkage, which imparts distinct biological activities compared to other flavone glycosides. Its dual inhibitory and radical scavenging properties make it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
5,6-dihydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-13-7-12-14(16(20)15(13)19)10(18)6-11(22-12)8-2-4-9(17)5-3-8/h2-7,17,19-20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWARRXZVZDFPQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177697 | |
| Record name | 4H-1-Benzopyran-4-one, 5,6-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23130-22-5 | |
| Record name | 4H-1-Benzopyran-4-one, 5,6-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023130225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 5,6-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















